molecular formula C15H22N2O3S B2777747 (4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione CAS No. 68209-01-8

(4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione

Cat. No.: B2777747
CAS No.: 68209-01-8
M. Wt: 310.41
InChI Key: VOQJIRJRSSDKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4-Methylpiperazine . 4-Methylpiperazine is a type of organic compound known as piperazine carboxylic acids. These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .


Synthesis Analysis

While the specific synthesis process for “(4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione” is not available, similar compounds such as 1-(phenyl)-1H-pyrazole have been synthesized through a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane .


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-ray diffraction. For example, a derivative of 1,2,4 triazoles was structurally characterized via single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Derivative Development

A series of 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene derivatives have been synthesized, demonstrating the compound's role as a precursor in the development of potentially bioactive molecules. This process involves the preparation of key intermediates through intramolecular dehydration and Lewis acid-associated cyclization, showcasing the compound's utility in organic synthesis (Kohara et al., 2002).

Metabolic Studies

Research on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has highlighted the compound's extensive metabolism in rat bile. This study identified numerous metabolites, contributing valuable insights into the metabolic pathways and potential biological effects of related compounds (Jiang et al., 2007).

Catalysis

A novel N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed to catalyze the Gewald reaction, highlighting the compound's application in facilitating chemical reactions. This catalyst offers low loading, high yields, excellent recyclability, and broad substrate scope, underlining the versatility and efficiency of utilizing such derivatives in synthetic chemistry (Ma et al., 2012).

Ligand Development for Serotonin Receptors

2-Amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines were designed to evaluate the role of linkers between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. This research contributes to understanding the structural factors influencing the affinity for serotonin receptors, providing a foundation for developing new therapeutic agents (Łażewska et al., 2019).

Antimycobacterial Activity

Derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. The study demonstrates the potential antimicrobial applications of compounds incorporating the (4-methylpiperazin-1-yl) moiety, highlighting their significance in developing new therapeutic agents for infectious diseases (Biava et al., 2008).

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and analysis. While specific information on “(4-Methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione” is not available, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16-5-7-17(8-6-16)15(21)11-9-12(18-2)14(20-4)13(10-11)19-3/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQJIRJRSSDKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.